molecular formula C8H16N2O3 B068416 Tert-butyl N-(acetamidomethyl)carbamate CAS No. 194223-90-0

Tert-butyl N-(acetamidomethyl)carbamate

Cat. No.: B068416
CAS No.: 194223-90-0
M. Wt: 188.22 g/mol
InChI Key: VWULWTOZRRUIPG-UHFFFAOYSA-N
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Description

Tert-butyl N-(acetamidomethyl)carbamate: is an organic compound with the molecular formula C8H16N2O3. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(acetamidomethyl)carbamate typically involves the reaction of tert-butyl carbamate with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(acetamidomethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

    Substitution Reactions: Various substituted carbamates depending on the nucleophile used.

    Hydrolysis: Acetic acid and the corresponding amine.

    Deprotection: Free amine.

Scientific Research Applications

Chemistry: Tert-butyl N-(acetamidomethyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic transformations. Its stability under basic conditions and ease of removal under acidic conditions make it a preferred choice for protecting amine functionalities .

Biology and Medicine: In biological research, the compound is used to protect amine groups in biomolecules, facilitating the synthesis of complex peptides and proteins. It is also employed in the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial .

Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient production of high-purity compounds .

Mechanism of Action

The mechanism by which Tert-butyl N-(acetamidomethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is removed, restoring the free amine functionality. This selective protection and deprotection process is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which provides both steric protection and the ability to be easily removed under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Biological Activity

Tert-butyl N-(acetamidomethyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Molecular Formula : C₉H₁₉N₃O₃
  • Molecular Weight : 189.26 g/mol

The compound features a tert-butyl group, an acetamidomethyl moiety, and a carbamate functional group, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. In vitro studies report an IC₅₀ value of 15.4 nM for β-secretase inhibition, indicating strong potential for use in Alzheimer's disease treatment by preventing amyloid-beta aggregation .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-α in cell cultures exposed to amyloid-beta peptides. This suggests a protective role against neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

  • Neuroprotective Effects :
    • This compound showed moderate protective effects on astrocytes subjected to amyloid-beta-induced stress. Although it reduced TNF-α levels, the overall protective effect was limited (approximately 20% reduction in cell death compared to controls) .
  • Anti-inflammatory Activity :
    • In a study comparing various derivatives, compounds similar to this compound exhibited significant anti-inflammatory activity when tested against carrageenan-induced paw edema in rats, with inhibition percentages ranging from 39% to 54% .

In Vivo Studies

In vivo evaluations have been less conclusive. While some studies reported promising results in reducing inflammation and neurodegeneration markers, the bioavailability of the compound in the brain remains a challenge, limiting its effectiveness compared to standard treatments like galantamine .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

StudyFocusKey Findings
NeuroprotectionModerate reduction in astrocyte death; inhibition of β-secretase (IC₅₀ = 15.4 nM).
Anti-inflammatorySignificant inhibition of inflammation in carrageenan-induced edema; effective within 9-12 hours post-administration.
General PharmacologyDiverse pharmacological activities noted across similar carbamate derivatives including antibacterial and anticancer properties.

Properties

IUPAC Name

tert-butyl N-(acetamidomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)9-5-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWULWTOZRRUIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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